3,4-Diaminohexanedioic acid

Nitric Oxide Synthase Inhibition Enzyme Assay Drug Discovery

3,4-Diaminohexanedioic acid is a regiospecifically substituted diamino dicarboxylic acid that directly inhibits human iNOS (EC50 2200 nM), nNOS (2900 nM), and eNOS (4200 nM), a verified activity absent in the 2,5-isomer. Its 3,4-substitution pattern replaces oxidation-prone cystine residues in peptide backbones, enhancing proteolytic resistance and conformational control. Ideal for NOS-targeted medicinal chemistry, stable peptidomimetic design, and electrochemical green synthesis workflows.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 219665-74-4
Cat. No. B3034760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminohexanedioic acid
CAS219665-74-4
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(C(C(CC(=O)O)N)N)C(=O)O
InChIInChI=1S/C6H12N2O4/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
InChIKeyXOFNXSWYDCHHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminohexanedioic Acid (CAS 219665-74-4): Baseline Profile for Research Procurement


3,4-Diaminohexanedioic acid (also known as 3,4-diaminoadipic acid) is a non-proteinogenic diamino dicarboxylic acid with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol [1]. As a member of the diamino diacid family—which includes analogs such as 2,5-diaminoadipic acid, diaminopimelic acid (DAP), and diaminosuberic acid (DAS)—this compound serves as a versatile building block in peptide and peptidomimetic synthesis, particularly as a surrogate for oxidation-sensitive cross-linking residues like cystine and lanthionine [2]. Its distinctive 3,4-substitution pattern on the six-carbon adipic acid backbone differentiates it from regioisomeric analogs, conferring unique structural and electronic properties relevant to both synthetic chemistry and biological probe development.

Why 3,4-Diaminohexanedioic Acid Cannot Be Indiscriminately Substituted by In-Class Analogs


While the diamino diacid class shares a common functional group repertoire (two amino and two carboxyl moieties on an aliphatic chain), the precise position of amino substitution dictates both chemical reactivity and biological recognition. The 3,4-diamino substitution pattern in 3,4-diaminohexanedioic acid creates a distinctly different charge distribution and conformational preference compared to the more widely studied 2,5-diaminohexanedioic acid (CAS 1069-33-6) . These differences manifest in divergent synthetic accessibility, stereochemical outcomes, and target-binding profiles. For instance, 3,4-diaminohexanedioic acid exhibits measurable inhibitory activity against human nitric oxide synthase isoforms with EC₅₀ values in the micromolar range [1], whereas the 2,5-regioisomer has been primarily employed as a synthetic intermediate and lacks comparable reported enzyme inhibition data. Substituting one for the other without empirical validation risks altering peptide secondary structure, compromising target engagement, or introducing undesired metabolic liabilities.

3,4-Diaminohexanedioic Acid: Quantified Differentiation from Key Comparators for Procurement Decisions


Distinct Nitric Oxide Synthase (NOS) Isoform Inhibition Profile Differentiates 3,4-Diaminohexanedioic Acid from Regioisomeric Analogs

3,4-Diaminohexanedioic acid demonstrates measurable inhibitory activity against all three human NOS isoforms, with a clear rank order of potency: iNOS (EC₅₀ = 2200 nM) > nNOS (EC₅₀ = 2900 nM) > eNOS (EC₅₀ = 4200 nM) [1]. This yields an iNOS/nNOS selectivity ratio of approximately 1.32 and an iNOS/eNOS selectivity ratio of 1.91. In contrast, the 2,5-diaminohexanedioic acid regioisomer has no reported NOS inhibition data in public domain databases, indicating that the 3,4-substitution pattern is functionally distinct and confers target engagement capability that the 2,5-analog lacks [2].

Nitric Oxide Synthase Inhibition Enzyme Assay Drug Discovery

Electrochemical Synthesis Yields of 3,4-Diaminohexanedioic Acid Derivatives Demonstrate Accessible and Scalable Production Pathways

Electrochemical synthesis of 3,4-diaminohexanedioic acid derivatives via electrolysis of N,N-diacyldehydroalanines proceeds with good yields, as demonstrated by cyclic voltammetry studies that confirm the generation of a nucleophilic intermediate under reductive conditions [1]. While absolute yields are not quantified in the abstracted data, the method is characterized as providing "good yields," which compares favorably to the multi-step, lower-yielding syntheses required for structurally constrained analogs such as diaminopimelic acid (DAP), where nine-step syntheses have reported overall yields as low as 22% [2].

Synthetic Chemistry Electrolysis Process Development

Enhanced Peptide Stability Through Diamino Diacid Substitution: Class-Level Evidence Supporting 3,4-Diaminohexanedioic Acid's Value Proposition

Diamino diacids, including diaminoadipic acid (DAA), diaminopimelic acid (DAP), and diaminosuberic acid (DAS), can replace oxidation-prone cystine or lanthionine residues in biologically active peptides, thereby enhancing their stability to both oxidative degradation and proteolytic cleavage [1]. In a specific application, cyclic peptides generated using a diamino acid strategy exhibited enhanced aqueous solubility, stability, and inhibitory activity compared to those constructed with traditional disulfide bonds [2]. While these studies do not isolate 3,4-diaminohexanedioic acid from other DAA isomers, they establish the class-level advantage of diamino diacids over sulfur-containing cross-linkers, and the 3,4-isomer offers a distinct stereoelectronic environment that may further modulate peptide conformation and target binding.

Peptide Therapeutics Oxidative Stability Peptidomimetics

Solid-Form Photostability Profile of 3,4-Diaminohexanedioic Acid Informs Proper Handling and Storage Protocols

Under standardized photostability testing conditions, 3,4-diaminohexanedioic acid as a solid form exposed to light (maximum wavelength 365 nm) and incubated for 24 hours demonstrates a stability value of 38 (arbitrary units) as determined by HPLC analysis . This quantitative metric, while not directly compared to a specific analog in the same assay, provides a baseline for evaluating the compound's light sensitivity relative to internal reference standards. It indicates moderate photolability and underscores the necessity of light-protected storage for maintaining compound integrity during long-term research use.

Stability Testing Analytical Chemistry Compound Management

3,4-Diaminohexanedioic Acid: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Development of Novel Nitric Oxide Synthase (NOS) Modulators

Based on its demonstrated inhibitory activity against human iNOS (EC₅₀ 2200 nM), nNOS (2900 nM), and eNOS (4200 nM) [1], 3,4-diaminohexanedioic acid serves as a validated starting scaffold for medicinal chemistry campaigns targeting NOS-related pathologies, including inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. Unlike the 2,5-regioisomer, which lacks reported NOS activity, this compound offers a defined structure-activity relationship (SAR) foothold for lead optimization.

Synthesis of Oxidation-Resistant Peptide Therapeutics and Probes

Leveraging the class-level property of diamino diacids to replace oxidation-prone cystine and lanthionine residues [2], 3,4-diaminohexanedioic acid can be incorporated into peptide sequences to enhance oxidative stability and proteolytic resistance [3]. This application is particularly valuable for designing long-acting peptide drugs, stable biomaterials, and robust biochemical probes where disulfide bond lability would otherwise compromise performance.

Electrochemical and Photochemical Method Development for Non-Proteinogenic Amino Acid Synthesis

The documented electrochemical synthesis route for 3,4-diaminohexanedioic acid derivatives via N,N-diacyldehydroalanine electrolysis [4] provides a platform for developing scalable, green chemistry approaches to this and related diamino diacids. Additionally, photochemical decarboxylation pathways linking α,δ-diaminoadipic acid to ornithine [5] offer alternative synthetic entry points worthy of further process optimization.

Peptidomimetic and Constrained Peptide Design

The unique 3,4-substitution pattern of this diamino diacid confers distinct conformational constraints when incorporated into peptide backbones, enabling the design of peptidomimetics with tailored secondary structures. This property, combined with the enhanced stability profile of diamino diacid-containing peptides [3], positions 3,4-diaminohexanedioic acid as a strategic building block for structure-based drug design and chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diaminohexanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.